1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene
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Overview
Description
1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene is an organic compound characterized by its unique structure, which includes a chlorophenyl group attached to a butene backbone, flanked by two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene typically involves the reaction of 4-chlorobut-1-ene with benzene derivatives under specific conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the desired product. The process often involves multiple steps, including halogenation, coupling reactions, and purification stages to achieve high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
- 1,1-Bis(4-hydroxyphenyl)-2-phenyl-1-butene
- 4,4’-(2-Phenylbut-1-ene-1,1-diyl)diphenol
- Triphenylethylene bisphenol
Uniqueness: 1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene stands out due to its specific structural features, such as the presence of a chlorophenyl group and the butene backbone. These characteristics confer unique chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
649556-19-4 |
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Molecular Formula |
C22H19Cl |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
1-chloro-4-(1,4-diphenylbut-1-enyl)benzene |
InChI |
InChI=1S/C22H19Cl/c23-21-16-14-20(15-17-21)22(19-11-5-2-6-12-19)13-7-10-18-8-3-1-4-9-18/h1-6,8-9,11-17H,7,10H2 |
InChI Key |
YFLAYDLJWHJNAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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